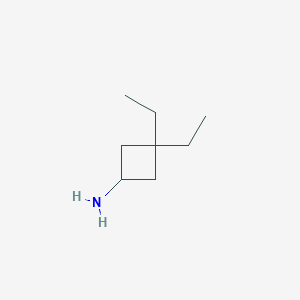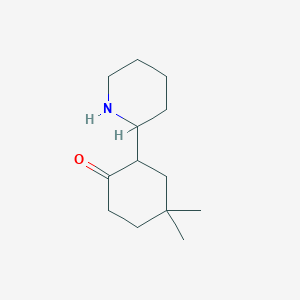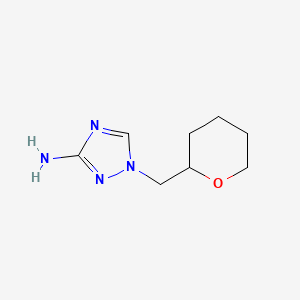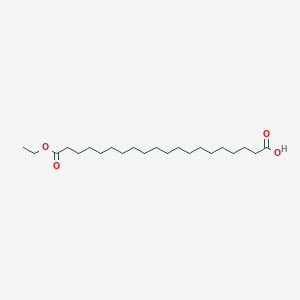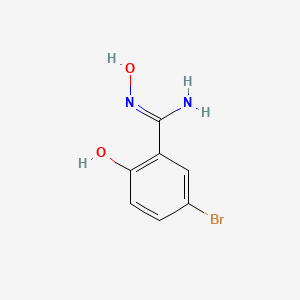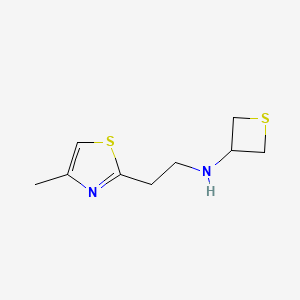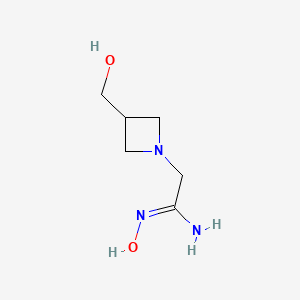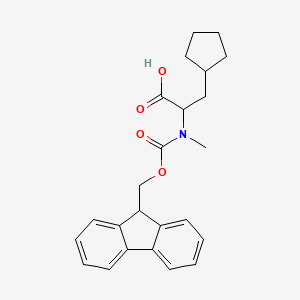
Lithium triisopropoxy(2-methylthiazol-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion, triisopropoxy groups, and a 2-methylthiazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(2-methylthiazol-4-yl)borate typically involves the reaction of triisopropoxyborane with 2-methylthiazole in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reactors, more efficient mixing, and potentially continuous flow processes to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropoxy(2-methylthiazol-4-yl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triisopropoxy groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes that can be used in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted borates, while oxidation and reduction reactions can lead to different thiazole derivatives.
Scientific Research Applications
Lithium triisopropoxy(2-methylthiazol-4-yl)borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and nanomaterials.
Catalysis: Due to its ability to form stable complexes with various ligands, it is investigated as a catalyst in organic reactions.
Biological Studies:
Mechanism of Action
The mechanism by which lithium triisopropoxy(2-methylthiazol-4-yl)borate exerts its effects involves several molecular interactions:
Coordination with Ligands: The lithium ion can coordinate with various ligands, stabilizing reactive intermediates in catalytic cycles.
Electronic Effects: The triisopropoxy groups and the thiazole ring can influence the electronic properties of the compound, affecting its reactivity and stability.
Pathways Involved: The compound can participate in various reaction pathways, including nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Lithium triisopropoxy(thiazol-2-yl)borate
- Lithium triisopropoxy(5-methylthiazol-2-yl)borate
- Lithium (2-pyridinyl)triisopropoxyborate
Uniqueness
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
Properties
Molecular Formula |
C13H25BLiNO3S |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
lithium;(2-methyl-1,3-thiazol-4-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-8-19-12(7)15-13;/h8-11H,1-7H3;/q-1;+1 |
InChI Key |
RMTLVSRSIJVLOV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=CSC(=N1)C)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


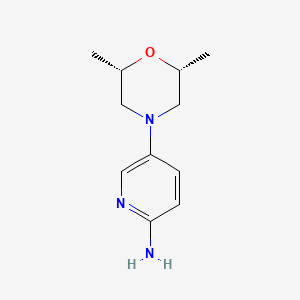


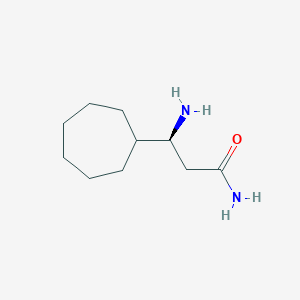
![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)
